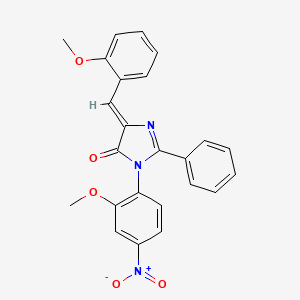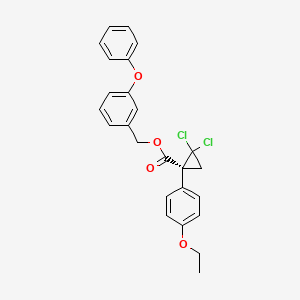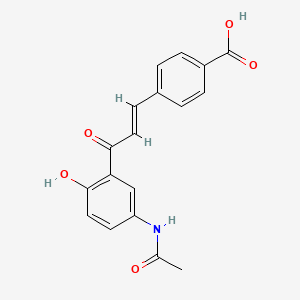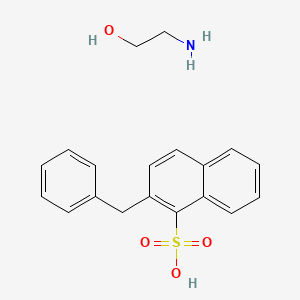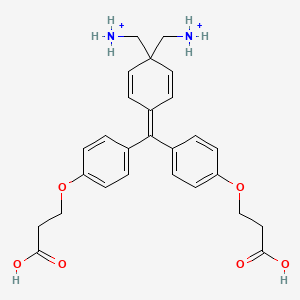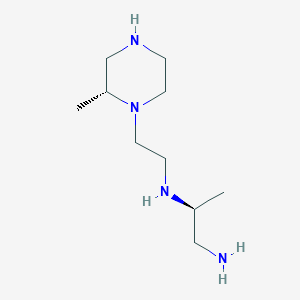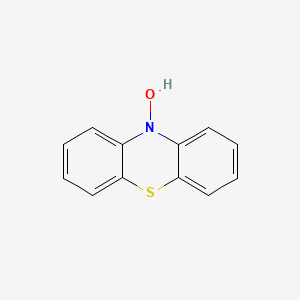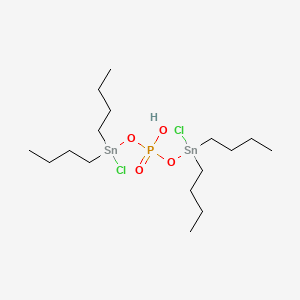
5,9-Dibutyl-5,9-dichloro-7-hydroxy-6,8-dioxa-7-phospha-5,9-distannatridecane 7-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,9-Dibutyl-5,9-dichloro-7-hydroxy-6,8-dioxa-7-phospha-5,9-distannatridecane 7-oxide is a complex organotin compound with the molecular formula C16H37Cl2O4PSn2 and a molecular weight of 632.8 g/mol. This compound is known for its unique structure, which includes both tin and phosphorus atoms, making it a subject of interest in various fields of scientific research.
準備方法
The synthesis of 5,9-Dibutyl-5,9-dichloro-7-hydroxy-6,8-dioxa-7-phospha-5,9-distannatridecane 7-oxide typically involves the reaction of dibutyltin dichloride with a phosphorus-containing reagent under controlled conditions. The reaction is carried out in an organic solvent, such as toluene, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
5,9-Dibutyl-5,9-dichloro-7-hydroxy-6,8-dioxa-7-phospha-5,9-distannatridecane 7-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like Grignard reagents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
5,9-Dibutyl-5,9-dichloro-7-hydroxy-6,8-dioxa-7-phospha-5,9-distannatridecane 7-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organotin chemistry for the synthesis of other organotin compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the production of specialized polymers and materials with unique properties.
作用機序
The mechanism of action of 5,9-Dibutyl-5,9-dichloro-7-hydroxy-6,8-dioxa-7-phospha-5,9-distannatridecane 7-oxide involves its interaction with molecular targets such as enzymes and DNA. The compound can form covalent bonds with these targets, leading to inhibition of enzyme activity or disruption of DNA function. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of reactive intermediates that can modify biological molecules.
類似化合物との比較
Similar compounds to 5,9-Dibutyl-5,9-dichloro-7-hydroxy-6,8-dioxa-7-phospha-5,9-distannatridecane 7-oxide include other organotin compounds such as dibutyltin dichloride and tributyltin oxide. the presence of the phosphorus atom and the specific arrangement of atoms in this compound make it unique in terms of its reactivity and applications.
特性
CAS番号 |
74957-03-2 |
|---|---|
分子式 |
C16H37Cl2O4PSn2 |
分子量 |
632.8 g/mol |
IUPAC名 |
bis[dibutyl(chloro)stannyl] hydrogen phosphate |
InChI |
InChI=1S/4C4H9.2ClH.H3O4P.2Sn/c4*1-3-4-2;;;1-5(2,3)4;;/h4*1,3-4H2,2H3;2*1H;(H3,1,2,3,4);;/q;;;;;;;2*+2/p-4 |
InChIキー |
IFVJJBIONVTOOM-UHFFFAOYSA-J |
正規SMILES |
CCCC[Sn](CCCC)(OP(=O)(O)O[Sn](CCCC)(CCCC)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



